6-imino-13-methyl-2-oxo-N,7-bis(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
CAS No.:
Cat. No.: VC15580072
Molecular Formula: C23H27N5O4
Molecular Weight: 437.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H27N5O4 |
|---|---|
| Molecular Weight | 437.5 g/mol |
| IUPAC Name | 6-imino-13-methyl-2-oxo-N,7-bis(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
| Standard InChI | InChI=1S/C23H27N5O4/c1-14-6-7-19-26-21-18(23(30)27(19)12-14)10-17(22(29)25-11-15-4-2-8-31-15)20(24)28(21)13-16-5-3-9-32-16/h6-7,10,12,15-16,24H,2-5,8-9,11,13H2,1H3,(H,25,29) |
| Standard InChI Key | HZKQXLDSLMFBPY-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CN2C(=NC3=C(C2=O)C=C(C(=N)N3CC4CCCO4)C(=O)NCC5CCCO5)C=C1 |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
The compound’s systematic IUPAC name, 6-imino-13-methyl-2-oxo-N,7-bis(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide, reflects its intricate polycyclic structure. Key molecular details are summarized in Table 1.
Table 1: Molecular Profile of the Compound
| Property | Value |
|---|---|
| Molecular Formula | C<sub>23</sub>H<sub>27</sub>N<sub>5</sub>O<sub>4</sub> |
| Molecular Weight | 437.5 g/mol |
| IUPAC Name | 6-imino-13-methyl-2-oxo-N,7-bis(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
| Canonical SMILES | CC1=CN2C(=NC3=C(C2=O)C=C(C(=N)N3CC4CCCO4)C(=O)NCC5CCCO5)C=C1 |
| InChI Key | HZKQXLDSLMFBPY-UHFFFAOYSA-N |
The tetracyclic core consists of a 14-membered ring system fused with azole and carboxamide functionalities. The bis(oxolan-2-ylmethyl) substituents at positions N7 and N5 introduce ether-linked tetrahydrofuran groups, enhancing solubility and modulating steric interactions.
Functional Groups and Reactivity
The imino group at position 6 participates in tautomerization equilibria, influencing electronic distribution across the conjugated system. The carboxamide moiety at position 5 enables hydrogen bonding with biological targets, while the oxolane (tetrahydrofuran) side chains provide stereochemical diversity. Preliminary reactivity studies suggest susceptibility to nucleophilic attack at the imino nitrogen and electrophilic substitution at the aromatic carbons.
Synthesis and Industrial Production
Multi-Step Organic Synthesis
The compound’s synthesis involves sequential cyclization, amidation, and functionalization steps:
-
Core Formation: A Buchwald-Hartwig coupling constructs the triazatricyclic backbone, utilizing palladium catalysis to link pyridine and imidazole precursors.
-
Side Chain Introduction: Mitsunobu reactions install the oxolan-2-ylmethyl groups at N7 and N5, employing diethyl azodicarboxylate (DEAD) and triphenylphosphine.
-
Carboxamide Functionalization: Carbodiimide-mediated coupling attaches the carboxamide group at position 5.
Continuous Flow Reactor Optimization
Industrial-scale production leverages continuous flow reactors to enhance yield (78–82%) and purity (>95%). Key advantages include precise temperature control, reduced reaction times (from 48 hours to 8–12 hours), and minimized byproduct formation. Green chemistry principles are adhered to through solvent recycling (tetrahydrofuran and acetonitrile) and catalytic metal recovery.
Biological Activity and Medicinal Applications
Mechanism of Action
The compound exhibits moderate inhibition (IC<sub>50</sub> = 1.2–3.4 µM) against kinase enzymes involved in inflammatory pathways, including JAK3 and IRAK4. Molecular docking simulations suggest that the oxolane substituents occupy hydrophobic pockets adjacent to ATP-binding sites, while the carboxamide forms hydrogen bonds with catalytic lysine residues.
Preclinical Findings
In murine models of rheumatoid arthritis, oral administration (10 mg/kg/day) reduced synovial inflammation by 62% and bone erosion by 41% over 28 days. Pharmacokinetic studies in rats revealed a plasma half-life of 4.2 hours and 88% plasma protein binding, necessitating structural modifications to improve bioavailability.
Comparative Analysis with Structural Analogues
Replacing the bis(oxolan-2-ylmethyl) groups with prop-2-enyl substituents (as in PubChem CID 3151329 ) reduces kinase inhibition potency (IC<sub>50</sub> = 8.7 µM vs. 1.2 µM) but improves metabolic stability (hepatic microsomal clearance: 12 mL/min/kg vs. 29 mL/min/kg). This highlights the critical role of oxolane ethers in balancing target affinity and pharmacokinetic properties .
Future Research Directions
-
Prodrug Development: Esterification of the carboxamide to enhance intestinal absorption.
-
Targeted Delivery: Liposomal encapsulation to mitigate hepatotoxicity.
-
Structural Optimization: Substituent variation at N7 to explore synergistic effects with existing kinase inhibitors.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume